DL--Homomethionine
Description
Classification as a Non-Proteinogenic Amino Acid
DL-Homomethionine is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids genetically coded for in the synthesis of proteins. ontosight.aifrontiersin.org Its structure is similar to methionine but with an additional methylene (B1212753) group in its carbon chain. nih.gov This structural difference prevents its direct incorporation into proteins during translation. Non-proteinogenic amino acids like DL-Homomethionine are of significant interest to researchers as they can act as metabolic intermediates, signaling molecules, or components of secondary metabolites. frontiersin.org
Overview of its Biochemical Significance in Biological Systems
The biochemical significance of DL-Homomethionine is intrinsically linked to the metabolism of sulfur-containing amino acids. ontosight.ai It is recognized as an intermediate in metabolic pathways, particularly those connected to methionine. ontosight.aiontosight.ai The metabolism of homomethionine is crucial for maintaining the balance of these vital amino acids, which are essential for protein synthesis, the production of the key antioxidant glutathione (B108866), and methylation reactions that influence gene expression. ontosight.ai
In certain organisms, particularly plants, homomethionine plays a role in the biosynthesis of glucosinolates, a class of natural defense compounds. cdnsciencepub.comnih.gov For instance, it serves as a precursor in the production of specific glucosinolates that protect plants from herbivores and pathogens. cdnsciencepub.com Research has shown that L-methionine and DL-cysteine are efficient sources of sulfur for the biosynthesis of sinigrin (B192396) in certain plants, with homomethionine being a slightly less effective source. cdnsciencepub.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O3S |
|---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
3-hydroxy-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
GSKBRSYYWPTGJO-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CC(=O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Integration of Dl Homomethionine
Precursor-Product Relationships within Sulfur Amino Acid Metabolism
The synthesis of DL-Homomethionine is embedded within the broader network of sulfur amino acid metabolism, relying on key precursors and intermediates that are central to cellular function.
Methionine as a Primary Biosynthetic Precursor
The direct precursor for the biosynthesis of homomethionine is the essential amino acid L-methionine. ontosight.aiebi.ac.uk The process involves a series of iterative reactions that elongate the side chain of methionine, adding a methylene (B1212753) group. ebi.ac.ukresearchgate.net This chain elongation pathway is particularly well-characterized in the context of aliphatic glucosinolate synthesis in plants like Arabidopsis thaliana. mdpi.com
The cycle begins with the deamination of methionine to its corresponding α-keto acid, 4-methylthio-2-oxobutanoate. mdpi.com This keto acid then enters an elongation cycle. In the first step of this cycle, the keto acid undergoes a condensation reaction with acetyl-CoA, which is catalyzed by methylthioalkylmalate synthase (MAMS). mdpi.comenzyme-database.org The resulting product is then subject to oxidative decarboxylation, yielding an elongated keto acid—5-methylthio-2-oxopentanoate. researchgate.net This elongated keto acid can then be transaminated to produce homomethionine. researchgate.netmdpi.com Alternatively, the elongated keto acid can undergo further rounds of the elongation cycle to produce even longer-chain derivatives. researchgate.netmdpi.com
Homocysteine as an Intermediate in Methionine and Related Pathways
Homocysteine is a critical branch-point intermediate in the metabolism of sulfur-containing amino acids, though it is not a direct precursor in the chain-elongation pathway that forms homomethionine. wikipedia.orgengconfintl.org It is derived from the demethylation of methionine. researchgate.net Methionine is first converted to S-adenosylmethionine (SAM), a universal methyl donor. researchgate.net After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH). researchgate.net SAH is then hydrolyzed to homocysteine and adenosine. researchgate.net
Once formed, homocysteine can follow one of two main metabolic routes:
Remethylation to Methionine : Homocysteine can be methylated to regenerate methionine, a reaction catalyzed by methionine synthase. wikipedia.orguniprot.org This maintains the cellular pool of methionine.
Transsulfuration Pathway : Alternatively, homocysteine can be irreversibly converted to cystathionine (B15957) and subsequently to cysteine. researchgate.net This pathway is crucial for cysteine and glutathione (B108866) synthesis. researchgate.net
While not a direct building block for homomethionine via the chain elongation mechanism, homocysteine's role is fundamental as it is the immediate precursor to methionine, the starting molecule for homomethionine synthesis. wikipedia.org
Enzymology of DL-Homomethionine Biosynthesis
The synthesis and metabolic integration of DL-Homomethionine are governed by a specific set of enzymes. While some enzymes are directly involved in its formation via chain elongation, others are part of the broader metabolic network that supplies its precursors.
Key Enzymes and Their Catalytic Roles
The enzymatic machinery for homomethionine synthesis involves several key players, primarily identified through studies of glucosinolate biosynthesis in plants.
| Enzyme | Abbreviation | Function in Homomethionine Biosynthesis | References |
|---|---|---|---|
| Branched-chain amino acid aminotransferase 4 | BCAT4 | Catalyzes the initial deamination of methionine to its corresponding 2-oxo acid. | mdpi.com |
| Methylthioalkylmalate synthase | MAMS | Catalyzes the condensation of the 2-oxo acid with acetyl-CoA to form a 2-malate derivative. | mdpi.comenzyme-database.org |
| Isopropylmalate dehydrogenase | IPM-DH | Performs oxidative decarboxylation of the 2-malate derivative to yield an elongated 2-oxo acid. | researchgate.net |
| Branched-chain amino acid aminotransferase 3 | BCAT3 | Catalyzes the final transamination of the elongated 2-oxo acid to form homomethionine. | researchgate.netmdpi.comuniprot.org |
Cystathionine Gamma-Synthase and Cystathionine Beta-Lyase Activities
Cystathionine gamma-synthase (CGS) and cystathionine beta-lyase (CBL) are pivotal enzymes in the transsulfuration pathway, which connects methionine and cysteine metabolism. ontosight.ai
Cystathionine Gamma-Synthase (CGS): This enzyme typically catalyzes the first committed step in methionine biosynthesis in plants and bacteria, forming L-cystathionine from an activated homoserine ester and L-cysteine. uniprot.orgmdpi.comnih.govebi.ac.uk It essentially facilitates a γ-replacement reaction. ebi.ac.uk
Cystathionine Beta-Lyase (CBL): This enzyme acts downstream of CGS, catalyzing the cleavage of cystathionine to produce L-homocysteine, pyruvate, and ammonia (B1221849). uniprot.orgebi.ac.ukwikipedia.orgproteopedia.org The L-homocysteine produced is the direct precursor for methionine regeneration. wikipedia.org
While some general literature suggests these enzymes are involved in converting methionine to homomethionine ontosight.ai, detailed pathway analyses indicate their primary role is in the synthesis of homocysteine, the precursor to methionine, rather than in the direct chain elongation of methionine to form homomethionine. mdpi.comresearchgate.net
Methionine Synthase and S-Adenosylhomocysteine Hydrolase Involvement
Methionine synthase and S-adenosylhomocysteine hydrolase are central to the methionine cycle, which is metabolically linked to homomethionine.
Aldoxime-Forming Monooxygenases in Glucosinolate Pathways
The biosynthesis of glucosinolates from amino acid precursors involves a critical entry step catalyzed by aldoxime-forming monooxygenases. frontiersin.org These enzymes belong to the cytochrome P450 superfamily, specifically the CYP79 family, and are responsible for converting amino acids into their corresponding aldoximes. encyclopedia.pubfrontiersin.org This transformation is the initial, committing step in the formation of the core glucosinolate structure. encyclopedia.pubresearchgate.net
In the context of aliphatic glucosinolates derived from methionine and its chain-elongated homologs like homomethionine and dihomomethionine (B12077338), specific CYP79 enzymes exhibit distinct substrate preferences. frontiersin.org In the model plant Arabidopsis thaliana, CYP79F1 and CYP79F2 are key enzymes in this process. frontiersin.orggenome.jp Functional characterization has shown that CYP79F1 catalyzes the conversion of dihomomethionine and trihomomethionine (B1262797) to their respective aldoximes. genome.jp Similarly, research on oilseed rape (Brassica napus) has identified two distinct monooxygenases within microsomes that catalyze the conversion of amino acid homologs to aldoximes. nih.gov One of these enzymes specifically handles the oxidative decarboxylation of dihomomethionine and its higher homologs. nih.gov
Interestingly, studies on these enzymes from oilseed rape showed no activity with L-methionine, DL-homomethionine, L-phenylalanine, L-tyrosine, or L-tryptophan, highlighting their specificity for chain-elongated methionine derivatives. nih.gov The presence and relative position of the unoxidized sulfur atom in the side chain of these aliphatic substrates are crucial for binding to the enzyme's active site. nih.gov
Organismal Diversity in DL-Homomethionine Biosynthesis
The biosynthesis of DL-Homomethionine and its integration into metabolic pathways vary significantly across different kingdoms of life, with distinct pathways observed in plants and microbes.
Pathways in Plant Systems (e.g., Brassicales species)
In plants of the Brassicales order, homomethionine is a key intermediate in the biosynthesis of aliphatic glucosinolates. encyclopedia.pub The pathway begins with the amino acid methionine, which undergoes a chain elongation process to generate homologs such as homomethionine, dihomomethionine, and others with longer side chains. encyclopedia.pubportlandpress.com This iterative process, where one methylene group is added per cycle, evolved from the primary metabolic pathway for leucine (B10760876) biosynthesis. portlandpress.comnih.gov
The chain elongation cycle consists of a three-step reaction sequence catalyzed by four key enzymes. encyclopedia.pubportlandpress.com The elongated 2-oxo acid can then be transaminated to produce the corresponding chain-elongated amino acid, such as homomethionine, which then enters the core glucosinolate biosynthesis pathway. encyclopedia.pub The first step of the core pathway is the conversion of the amino acid to its corresponding aldoxime by a CYP79 family enzyme. encyclopedia.pubfrontiersin.org
| Enzyme | Abbreviation | Function in Chain Elongation | Reference |
|---|---|---|---|
| Branched-Chain Aminotransferase 4 | BCAT4 | Catalyzes the initial deamination of methionine to its corresponding 2-oxo acid. | encyclopedia.pub |
| Methylthioalkylmalate Synthase | MAMS | Catalyzes the condensation of the 2-oxo acid with acetyl-CoA, the committing step of the cycle. | encyclopedia.pubportlandpress.com |
| Isopropylmalate Isomerase | IPMI | Catalyzes the isomerization of the 2-alkylmalic acid intermediate. | encyclopedia.pubportlandpress.com |
| Isopropylmalate Dehydrogenase | IPMDH | Catalyzes the oxidative decarboxylation of the 3-alkylmalic acid, resulting in a chain-elongated 2-oxo acid. | encyclopedia.pubportlandpress.com |
| Branched-Chain Aminotransferase 3 | BCAT3 | Transaminates the elongated 2-oxo acid to yield the corresponding amino acid (e.g., homomethionine). | encyclopedia.pub |
Pathways in Microbial Systems (e.g., Bacteria, Yeast, Fungi)
In contrast to plants, the biosynthesis of homomethionine as a precursor for secondary metabolites like glucosinolates is not a well-described pathway in most microbial systems. Instead, microbes possess robust pathways for the de novo synthesis of L-methionine. nih.gov
Bacteria: Bacteria utilize two primary pathways for methionine biosynthesis: trans-sulfurylation and direct-sulfurylation. biorxiv.orgresearchgate.net These pathways differ mainly in the steps of sulfur assimilation. biorxiv.org
Trans-sulfurylation: Found in Escherichia coli, this pathway involves converting homoserine to L-homocysteine in three steps, using cysteine as the sulfur donor. biorxiv.orgresearchgate.net
Direct-sulfurylation: This pathway converts L-homoserine to L-homocysteine in just two steps, using inorganic sulfur directly in the form of hydrogen sulfide. biorxiv.org
While homoserine is a key intermediate, the pathways are primarily geared towards the production of L-methionine for protein synthesis and S-adenosyl methionine (SAM) formation. nih.govbiorxiv.org
Yeast and Fungi: Most fungi can efficiently synthesize methionine de novo. frontiersin.org In Saccharomyces cerevisiae, the pathway is initiated by the enzyme L-homoserine O-acetyltransferase (Met2p), which acetylates L-homoserine. nih.gov The final step is catalyzed by a cobalamin-independent methionine synthase that converts L-homocysteine to L-methionine. frontiersin.orgnih.gov The loss of key enzymes in this pathway leads to methionine auxotrophy in several fungal species. nih.gov While these pathways are essential for fungal viability and virulence, they are not known to produce homomethionine for glucosinolate-like structures. frontiersin.org
Comparative Genomic and Proteomic Analysis of Biosynthetic Enzymes
Comparative genomics and proteomics have provided significant insights into the evolution and regulation of methionine and homomethionine biosynthetic pathways.
Comparative Genomics: Genomic analysis across various bacterial species has revealed remarkable diversity in the enzymes and regulatory systems for methionine metabolism. nih.govnih.gov For example, a comparative study of Gram-positive bacteria identified different regulatory RNA elements, such as S-boxes and T-boxes, that control methionine biosynthesis genes. nih.gov Such analyses have also led to the identification of novel transporters and enzymes involved in the pathway, helping to reconstruct the complete metabolic network in various bacteria. nih.govnih.gov In plants, the evolution of the methylthioalkylmalate synthase (MAMS) enzymes, crucial for homomethionine synthesis, from the isopropylmalate synthase (IPMS) of leucine biosynthesis has been traced through gene duplication and functional divergence. nih.gov
Contribution to Aliphatic Glucosinolate Biosynthesis
The most well-documented role for DL-homomethionine is as a precursor in the biosynthesis of aliphatic glucosinolates. researcher.lifenih.gov These sulfur-containing natural products are key components of the plant defense system, particularly in the order Brassicales. frontiersin.orgresearchgate.net Aliphatic glucosinolates are derived from several amino acids, including methionine, alanine, leucine, and valine. mdpi.comnih.gov The structural diversity within this class of compounds is largely generated through two processes: elongation of the precursor amino acid's side chain and subsequent chemical modifications. researcher.life
DL-Homomethionine is not a primary amino acid but is instead synthesized from methionine through a chain-elongation cycle, which iteratively adds methylene groups to the side chain. revista-agroproductividad.orgresearchgate.net Homomethionine represents the first product in this elongation series, containing one additional methylene group compared to methionine. researchgate.netagriculturejournals.cz This elongated amino acid can then enter the core glucosinolate biosynthetic pathway or undergo further elongation cycles to produce derivatives like dihomo- and trihomomethionine, which lead to different glucosinolate products. researchgate.netresearchgate.net The chain elongation process is fundamental for creating the variety of side chains observed in methionine-derived glucosinolates. researcher.liferesearchgate.net
Direct experimental evidence has established DL-homomethionine as an efficient precursor for several specific glucosinolates.
Sinigrin (B192396): Found in plants like horseradish and black mustard, sinigrin (allylglucosinolate) is a well-known glucosinolate derived from homomethionine. quizgecko.comfrontiersin.org Studies using radiolabeled compounds confirmed that DL-homomethionine-2-¹⁴C is effectively incorporated into the aglycone of sinigrin in horseradish leaves (Armoracia lapathifolia). cdnsciencepub.comcdnsciencepub.com
Progoitrin: This glucosinolate is a major component in Brassica crops, including rapeseed (Brassica campestris). researchgate.netgcirc.org Investigations into its biosynthesis have shown that radioactivity from DL-homomethionine-2-¹⁴C is incorporated into progoitrin. nih.gov
Gluconapin (B99918): Similar to progoitrin, gluconapin biosynthesis in rape plants also utilizes homomethionine as a precursor. agriculturejournals.cznih.gov
The conversion of methionine to homomethionine and its subsequent entry into the core glucosinolate pathway is a multi-step enzymatic process.
The chain elongation of methionine occurs in the chloroplast and involves a cycle of four key enzymatic reactions: nih.govoup.com
Deamination: The process begins with the deamination of methionine to its corresponding 2-oxo acid, 4-(methylthio)-2-oxobutanoate. This reaction is catalyzed by branched-chain amino acid aminotransferase 4 (BCAT4). mdpi.comresearchgate.net
Condensation: The 2-oxo acid is condensed with acetyl-CoA, a reaction catalyzed by methylthioalkylmalate (MAM) synthases. MAM3, in particular, is noted for its role in generating multiple glucosinolate chain lengths. oup.com
Isomerization: The resulting intermediate undergoes isomerization, a reaction catalyzed by an isopropylmalate isomerase (IPMI). nih.gov
Oxidative Decarboxylation: This step, catalyzed by an isopropylmalate dehydrogenase (IPMDH), yields a 2-oxo acid that is elongated by one methylene group. researcher.lifenih.gov
Transamination: The elongated 2-oxo acid is then transaminated by an enzyme such as BCAT3 to form homomethionine, which can then be exported from the chloroplast to enter the next stage of biosynthesis. researchgate.netencyclopedia.pub
Once formed, homomethionine is converted into the core glucosinolate structure. The initial and committing step in this conversion is the transformation of homomethionine into its corresponding aldoxime, 4-methylthiobutanaldoxime. ashs.org This oxidative decarboxylation is catalyzed by cytochrome P450 monooxygenases of the CYP79 family, specifically CYP79F1. ashs.orggenome.jpgenome.jp Subsequent enzymatic steps involving CYP83 enzymes, glutathione-S-transferases, a C-S lyase (SUR1), a glucosyltransferase, and a sulfotransferase complete the formation of the final glucosinolate molecule. researchgate.net
Specific Glucosinolate Products Derived from DL-Homomethionine (e.g., Sinigrin, Progoitrin)
Exploration of DL-Homomethionine in Other Secondary Metabolite Pathways
While the role of DL-homomethionine in glucosinolate biosynthesis is well-established, its involvement in other secondary metabolite pathways appears limited and less clear. Research into the specialized metabolism of garlic mustard (Alliaria petiolata) provides a notable case study. This plant is unusual because it produces both glucosinolates (mainly sinigrin) and a hydroxynitrile glucoside called alliarinoside (B1250017). frontiersin.org
Initial hypotheses suggested that the biosynthesis of alliarinoside might branch off from the sinigrin pathway, using the homomethionine-derived oxime as a common intermediate. frontiersin.org However, further investigation revealed that this is not the case. frontiersin.org While experiments confirmed that both sinigrin and alliarinoside are derived from methionine, the biosynthesis of alliarinoside does not appear to proceed directly from a homomethionine-derived intermediate in a parallel pathway. frontiersin.orgresearchgate.net Instead, evidence suggests that alliarinoside may be formed from the degradation of sinigrin itself. frontiersin.org Outside of this specific and complex relationship in A. petiolata, there is currently a lack of significant research identifying DL-homomethionine as a direct precursor for other major classes of natural products.
Current Research Frontiers and Perspectives
The unique properties of DL-Homomethionine continue to open new avenues of scientific inquiry.
Current research is actively exploring the metabolic engineering of pathways involving homomethionine. For example, studies are focused on optimizing the production of glucoraphanin, a health-promoting compound found in broccoli, by engineering its biosynthetic pathway in heterologous systems like Nicotiana benthamiana. researchgate.netfrontiersin.org This research aims to increase the levels of the precursor dihomomethionine (B12077338) while minimizing the formation of leucine-derived side-products. researchgate.net
Furthermore, the study of non-proteinogenic amino acids, including derivatives of methionine like DL-β-Homomethionine, is expanding. medchemexpress.com These compounds are being investigated for their potential as ergogenic supplements that may influence anabolic hormone secretion and aid in muscle recovery. medchemexpress.com The development of stereoselective synthesis routes for unusual amino acids remains a significant area of research, as it provides access to novel compounds for various biochemical and pharmaceutical applications. acs.org
Enzymatic and Biochemical Interactions Involving Dl Homomethionine
Substrate Specificity of Enzymes Interacting with DL-Homomethionine and its Analogs
The ability of enzymes to distinguish between their primary substrates and structurally similar molecules, known as substrate specificity, is a fundamental aspect of their function. wikipedia.org Studies on enzymes that interact with DL-homomethionine reveal varying degrees of specificity.
One notable example is the human Fe(II) and 2-oxoglutarate dependent oxygenase, Jumonji-C (JmjC) domain-containing protein 7 (JMJD7). nih.govnih.gov This enzyme primarily catalyzes the stereospecific C3-hydroxylation of lysine (B10760008) residues in specific proteins. nih.govnih.gov However, research has shown that JMJD7 can also catalyze the S-oxidation of peptides where the target lysine residue is replaced by methionine or homomethionine. nih.govnih.govresearchgate.net This indicates a degree of substrate promiscuity, although its primary activity remains lysine hydroxylation. Further studies on JMJD7 have demonstrated that it has a relatively narrow substrate scope beyond lysine when compared to other JmjC hydroxylases. nih.govnih.govresearchgate.net
In contrast, other enzymes exhibit much stricter substrate specificity. For instance, methionine adenosyltransferases (MATs), which catalyze the formation of S-adenosylmethionine (SAM) from methionine and ATP, show distinct specificities. nih.gov While human MAT2A (hMAT2A) displays some promiscuity towards other noncognate nucleoside triphosphates (NTPs), the E. coli MAT (eMAT) is highly specific for ATP. nih.govbiorxiv.org This specificity in eMAT is attributed to altered structural constraints and increased dynamics in the active-site loop when noncognate substrates are present, leading to nonproductive binding modes. nih.govbiorxiv.org
The table below summarizes the substrate specificity of JMJD7 with various analogs.
| Enzyme | Primary Substrate | Analog Substrate(s) | Observed Reaction with Analog |
| JMJD7 | Lysine | Methionine, Homomethionine | S-oxidation nih.govnih.govresearchgate.net |
| JMJD7 | Lysine | (E)-dehydrolysine | C3-hydroxylation nih.govnih.gov |
| JMJD7 | Lysine | γ-Thialysine, γ-Azalysine | C3-hydroxylation followed by degradation nih.govnih.gov |
Oxidative Modifications of DL-Homomethionine Residues within Peptidic Structures
Similar to methionine, the sulfur atom in homomethionine residues within peptides is susceptible to oxidation. This modification can be catalyzed by specific enzymes or induced by chemical oxidizing agents. nih.gov
As mentioned previously, the Jumonji-C (JmjC) domain-containing protein 7 (JMJD7) is a key example of an oxygenase that can catalyze the S-oxidation of homomethionine. nih.govnih.gov JMJD7 is a non-heme Fe(II) and 2-oxoglutarate (2OG) dependent oxygenase. nih.gov Its primary described function is the hydroxylation of lysine residues. nih.govnih.gov However, when presented with a peptide substrate where the target lysine is substituted with homomethionine, JMJD7 facilitates the oxidation of the sulfur atom. nih.govnih.govresearchgate.net This reaction highlights the catalytic versatility of JMJD7 and provides insight into how enzymes can adapt to alternative substrates.
The oxidation of methionine and, by extension, homomethionine residues can lead to the formation of sulfoxides. nih.gov This modification introduces a chiral center at the sulfur atom and can alter the structure and function of the peptide or protein.
Structural and Mechanistic Studies of Enzymes Utilizing or Modifying DL-Homomethionine
Understanding the three-dimensional structure and catalytic mechanism of enzymes that interact with DL-homomethionine is crucial for elucidating the basis of their activity and specificity. elifesciences.orgbiorxiv.orgmdpi.com
For JMJD7, structural studies of related JmjC domain-containing enzymes reveal a conserved double-stranded β-helix fold that forms the catalytic core. researchgate.netresearchgate.net This core binds the essential co-factors Fe(II) and 2-oxoglutarate. researchgate.net The active site is typically located in a cleft where the peptide substrate binds. The ability of JMJD7 to accommodate and oxidize homomethionine suggests that the active site has sufficient flexibility to bind this slightly larger analog of methionine. nih.govnih.gov
In the case of methionine γ-lyase (MGL), an enzyme that can degrade sulfur-containing amino acids, structural and mechanistic studies have provided detailed insights into its function. nih.gov A mutant of Pseudomonas putida MGL (C116H) showed significantly reduced activity towards methionine but retained its ability to degrade homocysteine, a related compound. nih.gov Crystal structure analysis revealed that the mutation alters the positioning of a key loop structure, hindering the binding of methionine. nih.gov However, when homocysteine binds, it induces a conformational change that restores the active site's catalytic competence, a phenomenon described as substrate-assisted catalysis. nih.gov These findings underscore the subtle yet critical interactions between the substrate and enzyme that dictate catalytic efficiency.
Chemical Synthesis and Derivatization for Research Applications
Laboratory Synthesis Methodologies for DL-Homomethionine
DL-Homomethionine, a non-proteinogenic sulfur-containing amino acid, can be synthesized through various laboratory methodologies. chemicalbook.com While specific optimized syntheses for DL-Homomethionine exist, a representative approach can be understood through multi-step chemical synthesis procedures analogous to those used for similar amino acids like DL-methionine. amanote.comgoogle.com
One established pathway for synthesizing related alpha-amino acids involves a series of chemical transformations starting from precursor molecules. google.com A generalizable procedure can be outlined as follows:
Condensation: The synthesis may begin with the condensation of a halide derivative of a beta-hydroxyethyl methyl sulphide with an alkali metal derivative of a cyanoacetic acid ester. This reaction forms the corresponding substituted cyanoacetate (B8463686). google.com
Conversion to Hydrazide: The resulting ester is then converted to a hydrazide intermediate. google.com
Azide (B81097) Formation: The hydrazide is transformed into an acid azide using nitrous acid. google.com
Curtius Rearrangement: The azide undergoes a Curtius reaction to form a substituted urethane (B1682113). google.com
Hydrolysis: The final step is the hydrolysis of the urethane, typically using a mixture of acids such as hydrochloric and formic acid, to yield the final product, DL-Homomethionine. google.com
This sequence provides a reliable, high-yield method for producing the amino acid in a pure form. google.com The synthesis of isotopically labeled versions, such as DL-homomethionine (2-14C,15N), has also been documented, indicating the adaptability of these methods for producing tracers for research. nih.gov
Table 1: Representative Synthesis Pathway for DL-Amino Acids
| Step | Reaction | Description |
|---|---|---|
| 1 | Condensation | A halide derivative is condensed with a cyanoacetate ester to form a substituted cyanoacetate. google.com |
| 2 | Hydrazide Formation | The ester is converted to the corresponding acid hydrazide. google.com |
| 3 | Azide Formation | The hydrazide is treated with nitrous acid to form an azide intermediate. google.com |
| 4 | Curtius Reaction | The azide is transformed into a urethane. google.com |
| 5 | Hydrolysis | Acid-mediated hydrolysis of the urethane yields the final DL-amino acid. google.com |
Functionalization and Derivatization Strategies for Advanced Research
The functional groups of DL-Homomethionine (the amino group and the carboxylic acid group) allow for a variety of derivatization strategies. These modifications are crucial for adapting the molecule for specific advanced research applications, from peptide synthesis to metabolic studies and material science.
N-Protected Derivatives (e.g., Boc, Fmoc) in Peptide Synthesis Research
In the field of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the temporary protection of the α-amino group is a fundamental requirement to ensure controlled, stepwise elongation of the peptide chain. researchgate.net Two of the most widely used amine-protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netmdpi.com
The Fmoc group is a base-labile protecting group. mdpi.com In Fmoc-based SPPS, the N-terminal Fmoc group of the growing peptide chain attached to a solid resin is removed by treatment with a mild base, typically piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mdpi.com This deprotection step reveals a free amino group, ready to be coupled with the carboxyl group of the next incoming Fmoc-protected amino acid. researchgate.net Fmoc-L-β-homomethionine is a key reagent available for the incorporation of this specific amino acid into synthetic peptides. chemimpex.com
The Boc group , in contrast, is acid-labile. researchgate.net In Boc-based SPPS, the N-terminal Boc group is removed using a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.com The use of Boc-protected amino acids represents an alternative, older strategy for peptide synthesis. iris-biotech.de The choice between Fmoc and Boc chemistry depends on the desired properties of the final peptide and the sensitivity of other functional groups present in the sequence. iris-biotech.demdpi.com
Isotopic Labeling for Tracing Metabolic Pathways (e.g., 14C-DL-Homomethionine)
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. viper.ac.inthermofisher.com By replacing one or more atoms in a compound with their isotopic counterparts (e.g., replacing ¹²C with ¹⁴C or ¹³C), researchers can track the molecule's journey through various metabolic pathways. viper.ac.in
Radioactive isotopes like Carbon-14 (¹⁴C) are commonly used as tracers. thermofisher.com The synthesis of ¹⁴C-DL-Homomethionine has been specifically reported, highlighting its use as a tool for metabolic research. nih.gov When introduced into a cell culture or organism, the labeled homomethionine can be metabolized and incorporated into other biomolecules. thermofisher.comnih.gov By detecting the radioactive signal in downstream metabolites, scientists can elucidate the specific biochemical reactions and pathways in which homomethionine participates. This provides dynamic insights into metabolic networks that cannot be obtained from static measurements alone. viper.ac.in
Synthesis of Polymeric Structures Incorporating Homomethionine Moieties for Material Science Research
The incorporation of amino acids like homomethionine into polymer chains is an emerging area of materials science, aiming to create functional and smart materials. nih.govonlinescientificresearch.comuni-augsburg.de These materials can have applications in biomedicine and biotechnology.
Research has demonstrated the synthesis of diblock copolypeptide hydrogels derived from homologs of L-methionine, including L-homomethionine. researchgate.net These polypeptide-based materials can self-assemble into structures like hydrogels, which are valuable for applications such as tissue engineering and controlled drug release.
In another area of research, polymers have been modified to feature methionine-like structures on their side chains. nih.gov For instance, Met-modified polymers have been developed to study and target L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov These functional polymers showed efficient and selective uptake in cancer cells, demonstrating the potential of using homomethionine moieties to design targeted drug delivery systems. nih.gov The synthesis of such polymers allows for the combination of the structural properties of the polymer backbone with the specific biological or chemical functionality of the amino acid side chain. frontiersin.orgresearchoutreach.org
Advanced Analytical Methodologies for Dl Homomethionine Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is essential for isolating DL-Homomethionine from other components in a sample, a necessary prerequisite for accurate quantification and further structural analysis. The choice of technique depends on the sample matrix, the required sensitivity, and the specific research question.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing amino acids, though it often requires a derivatization step to render the analytes detectable by common UV or fluorescence detectors. nist.gov For amino acids like DL-Homomethionine, reverse-phase HPLC (RP-HPLC) is frequently employed.
Research findings indicate that pre-column derivatization is a standard procedure. researchgate.net One common derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), which reacts with the primary amine group of the amino acid. sigmaaldrich.com This process yields a derivative, such as Fmoc-β-Homomethionine, which can be readily analyzed by HPLC with high sensitivity. sigmaaldrich.com Another widely used agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, allowing for trace-level detection. researchgate.net The separation is typically achieved on a C18 column using a gradient elution program, where the mobile phase composition is varied over time to effectively resolve the different components of the mixture. nist.gov
Table 1: Illustrative HPLC Conditions for Amino Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Derivatization Agent | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or o-phthalaldehyde (OPA) |
| Mobile Phase | A: Aqueous buffer (e.g., Phosphate (B84403) or Acetate buffer) B: Organic solvent (e.g., Acetonitrile (B52724), Methanol) |
| Elution | Gradient elution |
| Detector | UV/Visible or Fluorescence Detector |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polar nature and low volatility of amino acids, a derivatization step is mandatory to convert DL-Homomethionine into a form suitable for GC analysis.
The derivatization process involves replacing active hydrogens on the amino and carboxyl groups with nonpolar moieties. A common and effective method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). northwestern.edu This reagent forms tert-butyl dimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture than other silyl (B83357) derivatives. The resulting TBDMS-DL-Homomethionine is sufficiently volatile for GC separation. The mass spectrometer then detects and fragments the derivative, providing a unique mass spectrum that confirms its identity and allows for quantification, often using selected ion monitoring (SIM) for enhanced sensitivity. northwestern.edu
Table 2: Typical Workflow for GC-MS Analysis of Amino Acids
| Step | Description |
|---|---|
| 1. Sample Preparation | Extraction of amino acids from the sample matrix. |
| 2. Derivatization | Reaction with a derivatizing agent (e.g., MTBSTFA in acetonitrile) and heating to ensure complete reaction. |
| 3. GC Separation | Injection of the derivatized sample onto a capillary column (e.g., SLB™-5ms) for separation based on volatility and column interaction. |
| 4. MS Detection | Electron Ionization (EI) or Chemical Ionization (CI) of the eluted compound, followed by mass analysis. northwestern.edu |
| 5. Quantification | Use of stable isotope-labeled internal standards and Selected Ion Monitoring (SIM) for accurate measurement. northwestern.edunih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with a Quadrupole Time-of-Flight (qTOF) mass analyzer, offers high sensitivity, selectivity, and the ability to analyze underivatized amino acids. researchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the mass-resolving power of qTOF-MS, which provides accurate mass measurements for both precursor and fragment ions. nih.govnih.gov
This approach is particularly valuable in metabolomics research for identifying and quantifying compounds in complex biological extracts. nih.gov For DL-Homomethionine, LC-MS/qTOF can provide a detailed analysis without the need for derivatization, reducing sample preparation time and potential sources of error. researchgate.net The high mass accuracy of qTOF allows for the confident determination of the elemental composition of the detected ions.
Table 3: LC-MS/qTOF Research Data for DL-β-Homomethionine
| Parameter | Positive Ion Mode | Negative Ion Mode |
|---|---|---|
| Instrument | UPLC Q-Tof Premier | UPLC Q-Tof Premier |
| Ionization | ESI (Electrospray Ionization) | ESI (Electrospray Ionization) |
| Precursor m/z | 164.0745 | 162.0589 |
| Precursor Adduct | [M+H]⁺ | [M-H]⁻ |
| Collision Energy | Ramp 5-60 V | Ramp 5-60 V |
| Top Fragment (m/z) | 104.0534 | 161.8925 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. Mass spectrometry provides information on molecular weight and fragmentation patterns, while NMR spectroscopy reveals the connectivity of atoms within the molecule.
Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of compounds like DL-Homomethionine. High-resolution mass spectrometry can provide an accurate mass of the molecular ion, which is used to determine its elemental formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to produce a characteristic pattern of product ions. researchgate.net This fragmentation pattern serves as a structural fingerprint.
For protonated DL-Homomethionine ([M+H]⁺), fragmentation typically involves the neutral loss of water (H₂O) and carbon monoxide (CO), a common pathway for amino acids that yields an immonium ion. researchgate.net Another characteristic fragmentation for sulfur-containing amino acids like methionine is the loss of ammonia (B1221849) (NH₃). nih.gov Analysis of these fragments helps to piece together the original structure.
Table 4: MS/MS Fragmentation Data for DL-β-Homomethionine ([M+H]⁺)
| Ion | m/z (Observed) | Interpretation |
|---|---|---|
| Precursor Ion | 164.0745 | [C₆H₁₃NO₂S + H]⁺ |
| Fragment Ion 1 | 147.0491 | Loss of NH₃ (Ammonia) |
| Fragment Ion 2 | 118.0627 (Calculated) | Loss of HCOOH (Formic Acid) |
| Fragment Ion 3 | 104.0534 | Further fragmentation, likely corresponds to the immonium ion after losses. |
| Fragment Ion 4 | 87.0275 | Loss of side chain components |
| Fragment Ion 5 | 61.0124 | Corresponds to the methyl-thioethyl fragment [CH₃SCH₂CH₂]⁺ |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. nmims.edu It provides detailed information about the carbon-hydrogen framework of a compound. One-dimensional (1D) ¹H and ¹³C NMR spectra reveal the different chemical environments of the hydrogen and carbon atoms, respectively. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms. mdpi.com
For DL-Homomethionine, the ¹H NMR spectrum would show distinct signals for the methyl protons, the methylene (B1212753) protons at various positions along the chain, and the methine proton at the chiral center. The ¹³C NMR spectrum would similarly show separate resonances for each unique carbon atom. The chemical shifts (δ), measured in parts per million (ppm), are characteristic of the electronic environment of each nucleus, and the coupling constants (J) in the ¹H spectrum provide information about adjacent protons, helping to confirm the structure. uzh.chunivr.it While specific spectral data for DL-Homomethionine itself is not widely published, data from structurally similar precursors can provide insight into the expected signals. semanticscholar.org
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| DL-Homomethionine |
| DL-Methionine |
| Cysteine |
| Lysine (B10760008) |
| Fmoc-β-Homomethionine |
| 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| o-phthalaldehyde (OPA) |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Ammonia |
Mass Spectrometry (MS)
Derivatization Strategies for Enhanced Analytical Detection and Specificity
In the analytical realm of gas chromatography (GC), the inherent polarity and low volatility of amino acids like DL-Homomethionine present significant challenges. Direct injection into a GC system often leads to poor chromatographic performance, including peak tailing and thermal degradation. To circumvent these issues, derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection. nist.gov This section explores common and effective derivatization strategies applicable to DL-Homomethionine research, focusing on enhancing detection and specificity.
The primary targets for derivatization on the DL-Homomethionine molecule are the carboxylic acid (-COOH) and the primary amine (-NH2) functional groups. By converting these polar groups into less polar, more volatile moieties, the resulting derivative becomes amenable to GC analysis. The two most prevalent strategies for achieving this are silylation and a two-step process involving esterification followed by acylation. tandfonline.comnist.gov
Silylation
Silylation is a widely employed derivatization technique that involves the replacement of active hydrogens in the -COOH and -NH2 groups with a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. nist.govresearchgate.net This is typically achieved by reacting the amino acid with a silylating agent.
Reagents: Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nist.govnist.gov MTBSTFA is often favored as it produces TBDMS derivatives that are more stable and less susceptible to hydrolysis compared to TMS derivatives. nist.gov
Reaction: The reaction involves heating the dried amino acid with the silylating reagent, often in the presence of a solvent like acetonitrile. For instance, a general procedure might involve heating a mixture of the amino acid, MTBSTFA, and acetonitrile at 100°C for a duration of up to 4 hours.
Advantages and Considerations: Silylation is a robust method applicable to a wide range of compounds. nist.gov However, the derivatives can be sensitive to moisture, necessitating anhydrous reaction conditions for optimal yield and stability. nist.govresearchgate.net
Two-Step Esterification and Acylation
This classical approach involves two sequential reactions to derivatize the carboxylic acid and amino groups separately.
Esterification: The carboxylic acid group is first converted to an ester, typically a methyl ester. This is commonly achieved by heating the amino acid in a solution of methanolic hydrochloric acid (e.g., 2 M HCl in methanol). epa.gov
Acylation: The amino group is then acylated using an acylating agent. Perfluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA), are frequently used. epa.govubbcluj.ro This step introduces a fluoroacyl group, which enhances the volatility and improves the electron-capture detection properties of the derivative. ubbcluj.ro
Reaction Conditions: The esterification step may involve heating at around 80°C for 60 minutes. epa.gov The subsequent acylation is also typically performed at an elevated temperature (e.g., 65°C for 30 minutes) in a suitable solvent like ethyl acetate. nih.gov
Enhanced Specificity: The resulting N-fluoroacyl amino acid esters are highly suitable for GC-Mass Spectrometry (MS) analysis. The mass spectra of these derivatives often exhibit characteristic fragmentation patterns that are invaluable for structural elucidation and specific identification. nih.gov For instance, the N-trifluoroacetyl (TFA) methyl ester of methionine, a close structural analog of homomethionine, provides a distinct mass spectrum that can be used for its identification. It is expected that the corresponding derivative of DL-Homomethionine would exhibit a similar fragmentation pattern with a mass shift corresponding to the additional methylene group (-CH2-).
The following table summarizes the key aspects of these derivatization strategies:
| Derivatization Strategy | Reagent(s) | Target Functional Groups | Key Advantages | Considerations |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | -COOH, -NH2 | Single-step reaction, versatile for multiple analyte classes. | Derivatives can be moisture-sensitive, requiring anhydrous conditions. nist.govresearchgate.net |
| Esterification & Acylation | 1. Methanolic HCl2. Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA) | 1. -COOH2. -NH2 | Produces stable derivatives with excellent chromatographic properties. epa.gov Fluoroacylation enhances electron-capture detection. ubbcluj.ro | Two-step process, may be more time-consuming. |
Expected Analytical Characteristics of Derivatized DL-Homomethionine
While specific experimental data for DL-Homomethionine is not extensively published, we can extrapolate the expected analytical behavior based on its structure and the known behavior of similar amino acids like methionine. The derivatization process significantly alters the properties of the analyte, leading to improved outcomes in GC-MS analysis.
| Derivative | Expected GC Behavior | Expected Mass Spectrometry (MS) Characteristics |
| Di-TBDMS-DL-Homomethionine | Improved peak shape and reduced retention time compared to underivatized compound. | A molecular ion peak [M]+ and characteristic fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), and other silyl group fragments. |
| N-PFP-DL-Homomethionine methyl ester | Excellent peak symmetry and volatility. | A distinct molecular ion peak and characteristic fragmentation pattern influenced by the stable perfluoroacyl group, allowing for high specificity in selected ion monitoring (SIM) mode. ubbcluj.ronih.gov |
Chiral Derivatization for Enantiomeric Separation
For the analysis of the racemic mixture of DL-Homomethionine, chiral gas chromatography can be employed to separate the D- and L-enantiomers. This can be achieved in two ways:
Indirect Method: The racemic mixture is derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral GC column. chromatographyonline.com
Direct Method: The racemic mixture is derivatized with an achiral reagent (as described above), and the resulting derivatives are then separated on a chiral GC column. chromatographyonline.compharmaknowledgeforum.com Commercially available chiral stationary phases, such as those based on cyclodextrins or amino acid derivatives (e.g., Chirasil-Val), are often used for this purpose. chromatographyonline.comresearchgate.net The choice of the chiral stationary phase and the achiral derivatization agent can significantly influence the resolution of the enantiomers. chromatographyonline.com
The derivatization not only enables the GC analysis of DL-Homomethionine but also provides a platform for enhancing analytical specificity and for resolving its enantiomeric forms, which is crucial for detailed metabolic and physiological studies.
Theoretical and Computational Approaches in Dl Homomethionine Research
Causal Network Modeling and Graphical Analysis of Metabolic Pathways
Causal network modeling and graphical analysis are powerful computational techniques used to infer relationships between molecules in a biological system. nih.gov These methods use statistical models to analyze large datasets, such as metabolomics and genetic data, to reconstruct the architecture of metabolic pathways. nih.govplos.org
Graphical models, in particular, represent the linear correlation structure within the data to establish potential causal links among phenotypes in genetic mapping populations. nih.govnih.gov However, biological processes are often dynamic and non-linear. nih.gov Therefore, a key research question is the extent to which these graphical models can accurately represent the underlying biological network. plos.org
A study focusing on the aliphatic glucosinolate biosynthesis pathway in Arabidopsis provides a salient example of this approach. nih.gov Researchers used data from a Bay-0 x Shahdara recombinant inbred line (RIL) population to reconstruct the metabolic network, which includes homomethionine as a key intermediate. plos.orgnih.gov The analysis involved identifying quantitative trait loci (QTL) for the metabolites and then calculating metabolite correlations to build the network model. plos.org
The findings from this research highlight both the potential and the limitations of graphical models. nih.gov For instance, when reconstructing the network for the entire panel of aliphatic metabolites, the model successfully grouped metabolites from related side chains, such as the homomethionine and dihomo-methionine side chains. nih.gov However, the specific ordering of the metabolites within these groups did not always match the known biochemical pathway, and some spurious connections were inferred. nih.gov This suggests that while graphical models can identify modules of related metabolites, they must be interpreted with caution, as the inferred causal relationships are sensitive to subtle patterns in correlation structure that may not strictly represent substrate-product transformations. nih.govnih.gov The reliability of the inference was found to be improved by the presence of non-genetic biological variation. nih.gov
Table 1: Findings from Graphical Analysis of the Homomethionine Pathway
| Aspect of Analysis | Observation in Homomethionine-Related Pathways | Implication |
|---|---|---|
| Metabolite Grouping | The graphical model successfully grouped the homomethionine and dihomo-methionine side chains together. nih.gov | The model can correctly identify biochemically related modules within a larger network. |
| Pathway Ordering | The inferred order of metabolites within the homomethionine side chain did not perfectly match the known biochemical sequence. nih.gov | Causal inference may not reliably recover the exact sequence of reactions in a linear pathway. |
| Causal Relationships | Inferred causal directions are sensitive to various factors, including genetic variation, pathway architecture, and feedback loops. plos.org | The model's predictions of causality should be treated as hypotheses that require experimental validation. |
| Epistasis | Significant epistatic interactions were detected between loci affecting the homomethionine and dihomo-methionine side chains. plos.orgnih.gov | The model can capture complex genetic interactions that influence metabolite levels. |
Molecular Dynamics Simulations for Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This approach provides a virtual microscope to visualize and understand the dynamic interactions between a substrate, like DL-Homomethionine, and its target enzyme at an atomic level. mdpi.com MD simulations are crucial for exploring enzyme conformational changes, substrate binding modes, and the energetics of catalytic processes that are often difficult to capture experimentally. mdpi.commdpi.com
The simulation process begins with a three-dimensional structure of the enzyme, which can be obtained from experimental methods like X-ray crystallography or inferred through computational modeling. frontiersin.orgnih.gov The substrate is then placed in the enzyme's active site, often guided by molecular docking techniques that predict the most likely binding pose. mdpi.comfrontiersin.org The entire system, including the enzyme-substrate complex and surrounding solvent molecules, is then subjected to a simulation where the forces between atoms are calculated, and Newton's laws of motion are used to predict their subsequent positions and velocities over a series of very small time steps. mdpi.com
These simulations can reveal:
Binding Stability: By tracking the root-mean-square deviation (RMSD) of the substrate in the active site, researchers can assess the stability of the binding pose over the simulation time. frontiersin.org
Key Amino Acid Interactions: MD can identify specific amino acid residues that form critical hydrogen bonds or other non-covalent interactions with the substrate, holding it in place for catalysis. irbbarcelona.org
Conformational Changes: Enzymes are not static; they undergo conformational changes that are often essential for their function. MD simulations can capture these dynamic motions and show how substrate binding might induce or select for specific enzyme conformations. mdpi.com
Binding Energetics: Advanced techniques can be applied to MD trajectories to calculate the free energy of binding, providing a quantitative measure of the affinity between the enzyme and its substrate.
While direct MD studies on DL-Homomethionine are not extensively published, the methodology has been widely applied to similar molecules and enzyme systems. For example, simulations have been used to investigate the binding dynamics of various ligands to their target enzymes, providing insights that can streamline the development of new therapeutics. frontiersin.org Such approaches could be readily applied to study how DL-Homomethionine interacts with enzymes in pathways like glucosinolate biosynthesis.
Table 2: Key Components of a Molecular Dynamics Simulation for Enzyme-Substrate Analysis
| Component | Description | Purpose in Studying DL-Homomethionine Interactions |
|---|---|---|
| Initial Structure | A 3D model of the target enzyme, often complexed with the substrate (DL-Homomethionine) via docking. frontiersin.org | Provides the starting coordinates for the simulation. |
| Force Field | A set of parameters and equations that define the potential energy of the system based on atom positions (e.g., AMBER, GROMOS). mdpi.com | Calculates the interatomic forces that govern molecular motion. |
| Solvent Model | Explicit water molecules or an implicit solvent representation surrounding the protein-ligand complex. | Mimics the aqueous cellular environment where the interaction occurs. irbbarcelona.org |
| Simulation Engine | Software (e.g., GROMACS, Amber) that integrates the equations of motion to generate a trajectory of atomic movements over time. mdpi.commdpi.com | Simulates the dynamic behavior of the enzyme-substrate system. |
| Post-Simulation Analysis | Calculation of metrics like RMSD, root-mean-square fluctuation (RMSF), hydrogen bonds, and binding free energy. frontiersin.org | Quantifies the stability, flexibility, and affinity of the enzyme-substrate interaction. |
Computational Reconstruction and Simulation of DL-Homomethionine Metabolic Networks
To understand the systemic role of DL-Homomethionine, it is essential to place it within the context of the entire metabolic network. Computational reconstruction is the process of assembling a comprehensive, organism-specific model of metabolism from genomic and biochemical data. nih.govnih.gov This foundational model can then be used for simulations to predict metabolic fluxes and cellular behavior in response to various perturbations. biorxiv.org
The reconstruction process typically begins by leveraging public databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.govnih.gov These databases contain vast amounts of information on genes, enzymes, reactions, and compounds that form the building blocks of metabolic pathways. nih.gov For a specific organism, its genomic data is used to identify the enzymes it can produce, which in turn defines the set of biochemical reactions it can catalyze. acs.org This information is compiled to create a stoichiometric matrix, a mathematical representation of the network that details which metabolites are consumed and produced by each reaction. biorxiv.org
Once a draft network is reconstructed, it often contains gaps or missing reactions due to incomplete genomic annotation or biochemical knowledge. biorxiv.org Computational methods, including deep learning approaches, are being developed to predict these missing links based on network topology and other biological data, thereby improving the model's accuracy. biorxiv.org
With a complete network model, dynamic simulations can be performed. biorxiv.org These simulations often use systems of ordinary differential equations (ODEs) based on kinetic laws like Michaelis-Menten kinetics to model the rate of each reaction. plos.org By solving these equations over time, researchers can simulate the concentrations of metabolites, including homomethionine, and predict how the system responds to changes, such as an increase in substrate supply or the inhibition of an enzyme. plos.orgbiorxiv.org
For instance, metabolomic studies on canola have identified homomethionine as a key intermediate in glucosinolate biosynthesis, a pathway crucial for plant defense. mdpi.compreprints.org A computational model of this network could be used to simulate how infection by a pathogen like Leptosphaeria maculans alters the flux through the homomethionine-dependent pathways, leading to the accumulation of defense compounds. mdpi.compreprints.org Such simulations provide a quantitative and predictive understanding of the metabolic shifts that underpin biological responses. embopress.org
Table 3: Tools and Databases for Metabolic Network Reconstruction and Simulation
| Category | Example Tool/Database | Function in DL-Homomethionine Network Analysis |
|---|---|---|
| Pathway Databases | KEGG (Kyoto Encyclopedia of Genes and Genomes) | Provides reference pathways, reaction data, and enzyme information involving homomethionine. nih.govnih.gov |
| Reconstruction Tools | CarveMe, KBase | Automate the generation of draft genome-scale metabolic models from annotated genomes. |
| Simulation Software | COBRA Toolbox, CellNetAnalyzer | Perform constraint-based modeling (e.g., Flux Balance Analysis) or dynamic simulations of the reconstructed network. |
| Data Integration Platforms | MetaboAnalyst | Map experimental metabolomics data onto pathways to identify significantly altered routes, such as those involving homomethionine. researchgate.net |
| Gap-Filling Algorithms | CHESHIRE, GapFill | Identify and add missing reactions to the network model to ensure biological viability and accuracy. biorxiv.org |
Biotechnological and Agricultural Research Applications of Dl Homomethionine
Metabolic Engineering for Enhanced Bioproduction of Value-Added Compounds
Metabolic engineering utilizes the modification of genetic and regulatory processes within organisms to increase the production of specific substances. DL-Homomethionine is a key target in these strategies for producing a range of valuable metabolites.
Engineering Plant Pathways for Glucosinolate Production
Glucosinolates are sulfur-containing secondary metabolites predominantly found in the Brassicales order, which includes crops like broccoli, cabbage, and the model plant Arabidopsis thaliana. ontosight.aiencyclopedia.pubijournals.cn These compounds and their breakdown products are crucial for plant defense against pests and pathogens and have been noted for their potential human health benefits. ontosight.airesearchgate.net Aliphatic glucosinolates, a major class of these compounds, are derived from chain-elongated derivatives of methionine, with homomethionine being a primary precursor. ontosight.aiagriculturejournals.cznih.gov
The biosynthesis of aliphatic glucosinolates begins with the chain elongation of methionine. This iterative process, analogous to leucine (B10760876) biosynthesis, adds methylene (B1212753) groups to the amino acid's side chain. researchgate.netportlandpress.com The initial step is the conversion of methionine to its corresponding 2-oxo acid, a reaction catalyzed by branched-chain aminotransferase 4 (BCAT4). nih.govfrontiersin.org The resulting keto-acid then enters a cycle of condensation, isomerization, and oxidative decarboxylation. frontiersin.org After one cycle, the elongated 2-oxo acid can be transaminated by another enzyme, BCAT3, to form homomethionine, which then enters the core glucosinolate synthesis pathway. encyclopedia.pubnih.govresearchgate.net Alternatively, the elongated keto-acid can undergo further elongation cycles to produce longer-chain derivatives like dihomomethionine (B12077338) and trihomomethionine (B1262797). portlandpress.comresearchgate.net
Researchers have successfully engineered the glucosinolate biosynthetic pathway in non-cruciferous plants like Nicotiana benthamiana. nih.govgoogle.combiorxiv.org By co-expressing genes from A. thaliana that are responsible for methionine chain elongation and the core glucosinolate pathway, scientists have been able to produce specific glucosinolates, such as the broccoli-derived glucoraphanin, which is synthesized from dihomomethionine. nih.govgoogle.com These studies not only demonstrate the feasibility of producing valuable plant defense compounds in heterologous systems but also provide a deeper understanding of the enzymes involved and the regulation of the pathway. google.combiorxiv.org
| Enzyme | Abbreviation | Function in the Pathway | References |
|---|---|---|---|
| Branched-Chain Aminotransferase 4 | BCAT4 | Catalyzes the initial transamination of methionine to its 2-oxo acid, the committed step in the chain elongation pathway. | nih.govfrontiersin.org |
| Methylthioalkylmalate Synthase | MAM | Catalyzes the condensation reaction, which elongates the carbon side chain. Different MAM enzymes (e.g., MAM1, MAM3) influence the length of the final glucosinolate. | ontosight.aiportlandpress.comnih.gov |
| Isopropylmalate Isomerase | IPMI | Catalyzes the isomerization step within the chain elongation cycle. | frontiersin.org |
| Isopropylmalate Dehydrogenase | IPMDH | Catalyzes the oxidative decarboxylation step, completing one round of chain elongation. | frontiersin.orgresearchgate.net |
| Branched-Chain Aminotransferase 3 | BCAT3 | Catalyzes the transamination of the elongated 2-oxo acids to form chain-extended methionine derivatives like homomethionine and dihomomethionine. | encyclopedia.pubresearchgate.netnih.gov |
Optimization of Microbial Fermentation Processes for Related Metabolites
Microbial fermentation offers a promising and sustainable alternative to chemical synthesis for the production of amino acids and their derivatives. researchgate.netnih.gov Genetically engineered microorganisms, particularly Escherichia coli, have been developed to produce L-methionine and its precursors, such as O-succinyl-L-homoserine (OSH), an important intermediate that can be used to synthesize methionine. ijournals.cnoup.comnih.gov DL-Homomethionine itself is a direct extension of the methionine pathway, making research into optimizing methionine and its precursors highly relevant.
The optimization of these fermentation processes is crucial for achieving industrially viable yields. nih.govthuenen.de Research focuses on several key areas, including genetic modification of the microbial strain and refinement of the fermentation conditions. oup.com This involves blocking competing metabolic pathways, enhancing the expression of key biosynthetic enzymes, and eliminating feedback inhibition mechanisms that limit production. google.comacs.org
A critical aspect is the optimization of the culture medium. nih.gov Studies have employed statistical methods like the Plackett-Burman design and Box-Behnken design to identify and optimize the concentration of crucial medium components. researchgate.netoup.com For instance, in the production of L-methionine and OSH, factors such as the concentrations of glucose, yeast extract, potassium phosphate (B84403) (KH2PO4), and magnesium sulfate (B86663) (MgSO4·7H2O) have been shown to significantly impact the final titer. researchgate.netoup.com Further enhancements are achieved by optimizing physical parameters during fermentation, such as pH, temperature, and agitation rate, and by implementing controlled feeding strategies in fed-batch fermentations. researchgate.netnih.govgoogle.com These combined optimization efforts have led to substantial increases in the production of methionine-related metabolites, with OSH titers reaching over 100 g/L in some studies. oup.comnih.govacs.org
| Target Metabolite | Microorganism | Key Optimization Strategies | Reported Titer Improvement | References |
|---|---|---|---|---|
| L-Methionine | Escherichia coli MET-3 | Medium optimization (glucose, yeast extract, KH2PO4, MgSO4), fed-batch fermentation. | Achieved 12.80 g/L, a 38.5% increase over basal medium. | researchgate.netnih.gov |
| O-succinyl-L-homoserine (OSH) | Escherichia coli | Gene editing (blocking competing pathways), medium optimization (glucose, yeast, threonine), fed-batch process optimization (pH, temperature, feeding). | Increased from 15.6 g/L to 102.5 g/L. | oup.comnih.gov |
| O-succinyl-L-homoserine (OSH) | Escherichia coli | Metabolomics-guided regulation of key metabolites to balance metabolic flux. | Achieved 70.1 g/L in a 5 L fermenter. | ijournals.cn |
| O-acetyl-L-homoserine (OAH) | Escherichia coli | Knocking out competing pathway genes (metA, metB, thrB, metJ), enhancing expression of exogenous metA gene, fed-batch fermentation. | Achieved 16.35 g/L in a 5L fermenter. | google.com |
Research on Improving Crop Nutritional Value and Stress Resilience through Homomethionine Pathways
Essential amino acids, which cannot be synthesized by humans and many animals, must be obtained through diet. mdpi.comnih.gov Cereal and legume crops, which form the basis of many diets worldwide, are often deficient in certain essential amino acids, particularly methionine, lysine (B10760008), and tryptophan. mdpi.comnih.govresearchgate.net This has spurred significant research into biofortification—using genetic engineering and metabolic strategies to enhance the nutritional profile of crop plants. nih.govd-nb.info
Given that DL-Homomethionine is a direct metabolite of the methionine pathway, strategies aimed at increasing methionine content are intrinsically linked to the homomethionine pool. mdpi.com Approaches to increase methionine levels in plants include enhancing its synthesis, reducing its catabolism, and expressing genes that encode for methionine-rich proteins. mdpi.comd-nb.info For example, research in rice has involved generating transgenic lines that express both a methionine-rich seed storage protein and an enzyme for methionine biosynthesis. d-nb.info
Beyond nutrition, there is evidence that these pathways may contribute to plant stress resilience. Studies have noted a correlation between increased methionine content and the accumulation of stress-related metabolites in seeds, although the precise mechanisms are still under investigation. d-nb.info One study on hulled wheat (Triticum aestivum ssp. yunnanense) identified increased levels of homomethionine, along with other amino acids like proline and homoserine, during grain maturation, suggesting their role in the development and potentially the nutritional quality of the grain. nih.gov As amino acids can act as osmolytes or precursors for defense compounds, enhancing the homomethionine pathway could be a dual-purpose strategy to improve both the nutritional value and the ability of crops to withstand environmental stresses. d-nb.infonih.gov
Exploration of Homomethionine Derivatives in Protein Modification for Enhanced Functionality
The introduction of non-canonical amino acids (ncAAs) into proteins is a powerful protein engineering strategy used to create novel proteins with enhanced stability, new catalytic activities, or other desired properties. mdpi.comazolifesciences.combitesizebio.com This approach expands the chemical diversity of the 20 standard amino acids, opening new possibilities for therapeutic and industrial applications. engconfintl.org Methionine analogs, including derivatives of homomethionine, are among the ncAAs being explored for this purpose. uwaterloo.calookchem.com
The site-specific incorporation of an ncAA into a protein requires an engineered translational system. mdpi.comcaltech.edu This typically involves an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. This aaRS is engineered to uniquely recognize the ncAA (like a homomethionine derivative) and attach it to its cognate tRNA, which then delivers the ncAA to the ribosome in response to a reassigned codon (often a stop codon like TAG). bitesizebio.comcaltech.edu
Research has begun to characterize the interaction between methionine biosynthetic machinery and homomethionine derivatives. For example, a study on E. coli methionyl-tRNA synthetase (MetRS) investigated its ability to recognize and activate L-β-homomethionine. engconfintl.org While the activation rate was lower than for L-methionine, the study demonstrated that the enzyme could indeed bind the β-amino acid, providing a structural and mechanistic basis for engineering MetRS to more efficiently incorporate such derivatives into polypeptides. engconfintl.org The ability to insert a β-amino acid like β-homomethionine is particularly significant as it would introduce unprecedented flexibility into the polypeptide backbone, expanding the geometric possibilities for protein folding and function. engconfintl.org These explorations into modifying proteins with homomethionine and its analogs represent a frontier in synthetic biology, aiming to create proteins with functions beyond what is found in nature. uwaterloo.canih.govmdpi.comnih.gov
Q & A
Q. What ethical guidelines apply when using human-derived data in DL-Homomethionine pharmacokinetic studies?
- Adhere to institutional review board (IRB) protocols for participant consent and data anonymization.
- Disclose conflicts of interest and comply with FAIR (Findable, Accessible, Interoperable, Reusable) data principles.
- Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis clarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
